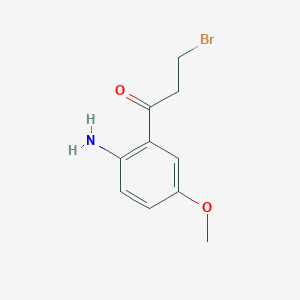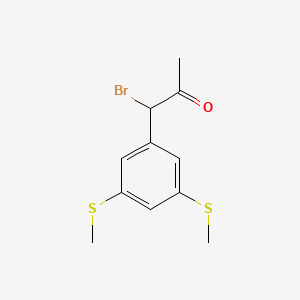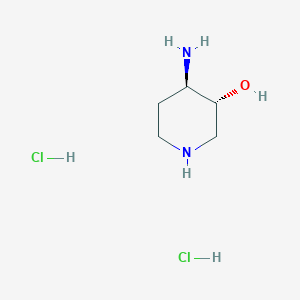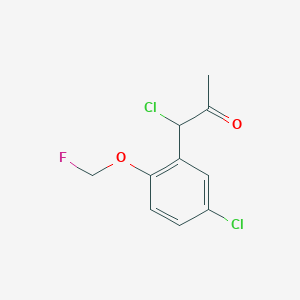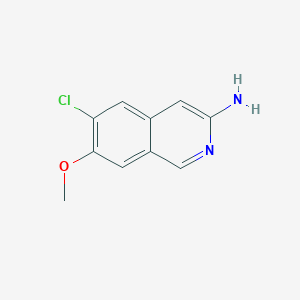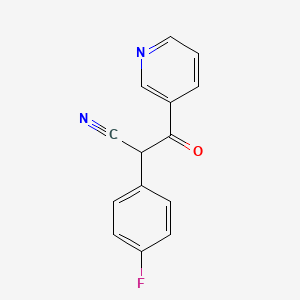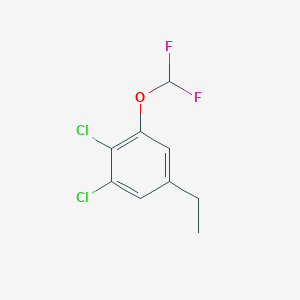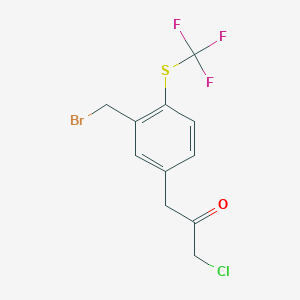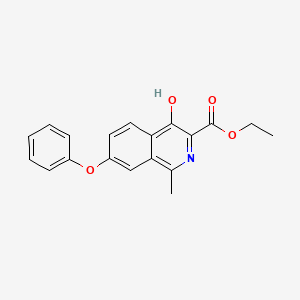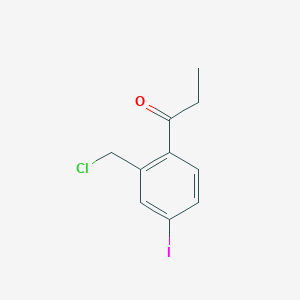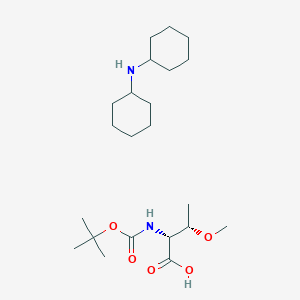
Boc-D-Thr(Me)-OH.DCHA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-Thr(Me)-OH.DCHA: is a derivative of threonine, an amino acid. The compound is often used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Boc group (tert-butyloxycarbonyl) is a protecting group for the amino group, which is commonly used in organic synthesis to prevent unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Thr(Me)-OH.DCHA typically involves the protection of the amino group of threonine with a Boc group. This is followed by the methylation of the hydroxyl group. The final product is then combined with dicyclohexylamine (DCHA) to form the salt. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for the Boc protection.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions:
Oxidation: Boc-D-Thr(Me)-OH.DCHA can undergo oxidation reactions, particularly at the methylated hydroxyl group.
Reduction: The compound can be reduced, although this is less common due to the stability of the Boc group.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amino group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxidized derivatives of the methylated threonine.
Reduction: Reduced forms of the compound, although less common.
Substitution: Substituted derivatives where the Boc group is replaced or modified.
科学研究应用
Chemistry: Boc-D-Thr(Me)-OH.DCHA is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides.
Biology: In biological research, the compound is used to study protein structure and function. It is also employed in the synthesis of peptide-based drugs and biomolecules.
Medicine: this compound is utilized in the development of therapeutic peptides. These peptides can act as hormones, enzymes, or inhibitors in various medical treatments.
Industry: In the pharmaceutical industry, the compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and assays.
作用机制
The mechanism of action of Boc-D-Thr(Me)-OH.DCHA primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is complete, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity.
相似化合物的比较
Boc-D-Thr-OH: Another threonine derivative used in peptide synthesis.
Boc-D-Thr(Bzl)-OH: A benzylated derivative of threonine.
Boc-L-Thr-OH: The L-isomer of Boc-D-Thr-OH.
Uniqueness: Boc-D-Thr(Me)-OH.DCHA is unique due to its methylated hydroxyl group, which can influence the compound’s reactivity and the properties of the resulting peptides. This methylation can enhance the stability and bioavailability of peptide drugs, making it a valuable compound in pharmaceutical research and development.
属性
分子式 |
C22H42N2O5 |
|---|---|
分子量 |
414.6 g/mol |
IUPAC 名称 |
N-cyclohexylcyclohexanamine;(2R,3S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h11-13H,1-10H2;6-7H,1-5H3,(H,11,14)(H,12,13)/t;6-,7+/m.0/s1 |
InChI 键 |
WACBNLRFVGEKFE-HLISZSCWSA-N |
手性 SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC.C1CCC(CC1)NC2CCCCC2 |
规范 SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC.C1CCC(CC1)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



